Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine

Catalog No.
S13051229
CAS No.
501663-06-5
M.F
C17H25N3
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indaz...

CAS Number

501663-06-5

Product Name

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine

IUPAC Name

(2S)-N,N-dipropyl-1,2,3,4-tetrahydropyrido[1,2-b]indazol-2-amine

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C17H25N3/c1-3-10-19(11-4-2)14-8-9-16-15(13-14)17-7-5-6-12-20(17)18-16/h5-7,12,14H,3-4,8-11,13H2,1-2H3/t14-/m0/s1

InChI Key

PWWITWFCENNJEP-AWEZNQCLSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=NN3C=CC=CC3=C2C1

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=NN3C=CC=CC3=C2C1

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is a compound characterized by its unique structural features, including a tetrahydro-pyrido[1,2-b]indazole framework. This compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their potential biological activities. The general molecular formula for this compound can be represented as C13H18N4C_{13}H_{18}N_4, with a molecular weight of approximately 230.31 g/mol. The compound is known for its chirality, with the (S) configuration indicating the specific spatial arrangement of its atoms.

The chemical reactivity of Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine can include various transformations typical of amines and heterocycles. Key reactions may involve:

  • Nucleophilic substitutions: The amine group can act as a nucleophile in various substitution reactions.
  • Cyclization reactions: The presence of heteroatoms allows for potential cyclization to form more complex structures.
  • Oxidation reactions: The tetrahydro structure may undergo oxidation to form corresponding carbonyl derivatives.

These reactions contribute to the compound's versatility in synthetic organic chemistry.

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine has been studied for its biological properties. Its structure suggests potential activity as a neuroprotective agent and an inhibitor of certain enzymes involved in neurodegenerative diseases. Research indicates that derivatives of pyridoindazole compounds can exhibit anti-inflammatory and antioxidant activities, making them candidates for therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders.

The synthesis of Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine typically involves multi-step synthetic pathways. Common methods include:

  • Pictet-Spengler reaction: This reaction can be utilized to construct the indazole framework from tryptamine derivatives.
  • Reduction reactions: Reduction of appropriate precursors can yield the tetrahydro form of the compound.
  • Alkylation methods: The introduction of propyl groups can be achieved through alkylation techniques using suitable alkylating agents.

These methods highlight the complexity and sophistication required in synthesizing such heterocyclic compounds.

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting neurological conditions.
  • Research tools: Used in studies investigating the role of indole derivatives in biological systems.
  • Chemical probes: For exploring enzyme inhibition pathways related to neurodegenerative diseases.

Interaction studies involving Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine focus on its binding affinities with various biological targets. These studies often employ techniques such as:

  • Molecular docking simulations: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate the biological activity and efficacy against specific enzymes or receptors.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological properties.

Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine shares structural similarities with various other compounds in the indole and pyridine classes. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1,2,3,4-tetrahydro-beta-carbolineTetrahydro structure with a methyl groupKnown for psychoactive properties
1-AminoindoleIndole structure with an amino groupExhibits anti-cancer properties
HarmaneTetrahydro structure with additional aromaticityInvolved in neurological functions
5-AminoindoleIndole derivative with an amino groupPotential use as an antibiotic

Uniqueness

The uniqueness of Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine lies in its specific chirality and its combination of both pyridine and indazole frameworks. This unique combination may confer distinct biological activities not fully explored in other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

271.204847810 g/mol

Monoisotopic Mass

271.204847810 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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